![molecular formula C19H22N2O3S B3570010 N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3570010.png)
N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide
Overview
Description
N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, also known as N-(4-(piperidin-1-yl)phenyl)methanesulfonamide (NPS), is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties, among others. In
Mechanism of Action
The exact mechanism of action of NPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer growth. NPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of certain protein kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
NPS has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, and to inhibit the growth and proliferation of cancer cells. In addition, NPS has been found to have neuroprotective effects, and has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
NPS has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities, and it has been found to be relatively non-toxic. However, there are also some limitations to its use. NPS is a highly hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
There are a number of future directions for research on NPS. One area of interest is the development of new synthetic methods to increase the yield and purity of the compound. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the development of new drugs with similar properties. Additionally, further studies are needed to investigate the potential therapeutic applications of NPS in various fields of medicine, including the treatment of chronic pain, inflammation, and cancer.
Scientific Research Applications
NPS has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, it has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. NPS has also been found to have anti-cancer properties, and studies have shown that it can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, NPS has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-methyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(25(23,24)18-8-4-2-5-9-18)17-12-10-16(11-13-17)19(22)21-14-6-3-7-15-21/h2,4-5,8-13H,3,6-7,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLSQEYDDBZKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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